Bienvenue dans la boutique en ligne BenchChem!

(S)-1-(2,2-Difluorobenzo[D][1,3]dioxol-4-YL)-2,2-dimethylpropan-1-amine

Orexin Receptor Regioisomerism Pharmacophore Modeling

(S)-1-(2,2-Difluorobenzo[D][1,3]dioxol-4-YL)-2,2-dimethylpropan-1-amine (CAS 1388727-90-9) is a chiral, enantiopure primary amine building block featuring a 2,2-difluoro-1,3-benzodioxole core fused at the 4-position. With a molecular formula of C₁₂H₁₅F₂NO₂ and a molecular weight of 243.25 g/mol, the compound is supplied at a certified purity of ≥95% (typically 98%) and primarily serves as a key intermediate in the synthesis of orexin receptor antagonists.

Molecular Formula C12H15F2NO2
Molecular Weight 243.25 g/mol
Cat. No. B13045926
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-1-(2,2-Difluorobenzo[D][1,3]dioxol-4-YL)-2,2-dimethylpropan-1-amine
Molecular FormulaC12H15F2NO2
Molecular Weight243.25 g/mol
Structural Identifiers
SMILESCC(C)(C)C(C1=C2C(=CC=C1)OC(O2)(F)F)N
InChIInChI=1S/C12H15F2NO2/c1-11(2,3)10(15)7-5-4-6-8-9(7)17-12(13,14)16-8/h4-6,10H,15H2,1-3H3/t10-/m1/s1
InChIKeyULWRJXXBHNYIFF-SNVBAGLBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-1-(2,2-Difluorobenzo[D][1,3]dioxol-4-YL)-2,2-dimethylpropan-1-amine – Procurement Specifications and Structural Identity Guide


(S)-1-(2,2-Difluorobenzo[D][1,3]dioxol-4-YL)-2,2-dimethylpropan-1-amine (CAS 1388727-90-9) is a chiral, enantiopure primary amine building block featuring a 2,2-difluoro-1,3-benzodioxole core fused at the 4-position . With a molecular formula of C₁₂H₁₅F₂NO₂ and a molecular weight of 243.25 g/mol, the compound is supplied at a certified purity of ≥95% (typically 98%) and primarily serves as a key intermediate in the synthesis of orexin receptor antagonists [1]. Its stereochemically defined (S)-configuration and the sterically bulky *tert*-butyl (2,2-dimethylpropan-1-amine) side chain are critical for downstream pharmacological activity and synthetic reproducibility [1].

Why (S)-1-(2,2-Difluorobenzo[D][1,3]dioxol-4-YL)-2,2-dimethylpropan-1-amine Cannot Be Replaced by Common Analogs


The compound's differentiation is driven by three interdependent structural features that severely limit the viability of generic substitution: (i) the specific regioisomeric attachment at the benzodioxole 4-position (rather than the 5-position), (ii) the defined (S)-stereochemistry at the chiral amine center, and (iii) the highly sterically demanding *tert*-butyl side chain. Replacing the 4-yl regioisomer with the more common 5-yl variant (e.g., CAS 654683-75-7) results in a distinct spatial orientation of the amine moiety, leading to fundamentally different molecular recognition at biological targets such as orexin receptors [1]. Using the (R)-enantiomer (CAS 1388853-24-4) or the racemate (CAS 1391311-31-1) introduces ambiguity in chiral resolution and is scientifically unjustified for asymmetric synthetic pathways where enantiomeric excess is a critical quality attribute . Furthermore, substituting the dimethylpropan-1-amine side chain with shorter-chain analogs (e.g., ethanamine or butanamine derivatives) removes the characteristic steric bulk that drives unique binding interactions, as documented in patent-derived structure-activity relationship (SAR) studies [1].

Quantitative Differentiation Evidence for (S)-1-(2,2-Difluorobenzo[D][1,3]dioxol-4-YL)-2,2-dimethylpropan-1-amine Against Closest Analogs


Regioisomeric Impact on Orexin Receptor Antagonist Pharmacophore Geometry

Patent SAR analysis reveals that placement of the difluorobenzodioxole attachment at the 4-position, as found in the target compound, is explicitly claimed as a pharmacophoric element (Q₁) required for potent dual antagonism at Orexin-1 and Orexin-2 receptors [1]. In contrast, the corresponding 5-yl regioisomer – while present in CFTR modulators such as Lumacaftor – is not claimed in the orexin antagonist patent series and is predicted by molecular modeling to misalign the critical amine vector relative to the spirocyclic core, disrupting binding [1].

Orexin Receptor Regioisomerism Pharmacophore Modeling

Enantiomeric Purity and Chiral Integrity in Asymmetric Synthesis

The target compound is supplied as the single (S)-enantiomer (CAS 1388727-90-9) with a purity specification of 98%, while the (R)-enantiomer is cataloged separately (CAS 1388853-24-4) and the racemate is also available (CAS 1391311-31-1) . Substitution with the racemic mixture introduces a 50:50 distribution of stereoisomers, effectively halving the concentration of the desired enantiomer and introducing an uncontrolled chiral impurity that can confound biological assay interpretation or lead to inconsistent downstream coupling yields .

Chiral Resolution Enantiomeric Excess Asymmetric Synthesis

Steric Bulk Differentiation from Shorter-Chain and Less Hindered Analogs

The *tert*-butyl (2,2-dimethylpropan-1-amine) side chain of the target compound provides a significantly larger steric profile compared to closely related building blocks. Computational steric parameters (Charton v values) for the *tert*-butyl group are approximately 1.24, in contrast to ~0.52 for an ethyl group and ~0.76 for an isopropyl group found in analogs such as (S)-1-(2,2-difluorobenzo[d][1,3]dioxol-4-yl)ethanamine (CAS 1213390-36-3) [1]. This steric distinction is critical for controlling conformational preferences around the amine bond and for imposing shape complementarity in receptor binding pockets, as evidenced by the patent SAR for orexin antagonists where bulky terminal groups are required for potent dual antagonism [1].

Steric Parameter Side Chain Engineering Structure-Activity Relationship

Synthetic Tractability and Commercial Availability Advantages

The (S)-enantiomer (CAS 1388727-90-9) is stocked by multiple reputable vendors including Ambeed, AKSci, CymitQuimica, and Leyan, with specified purities ranging from 95% to 98% . In contrast, the (R)-enantiomer (CAS 1388853-24-4) is listed by fewer suppliers, and the racemate (CAS 1391311-31-1) shows limited catalog presence . This broader vendor network for the (S)-form reduces procurement lead times and provides competitive pricing, with the (S)-enantiomer priced consistently lower per unit than the (R)-enantiomer across comparable purity grades .

Chemical Procurement Supply Chain Reliability Catalog Availability

Optimal Application Scenarios for (S)-1-(2,2-Difluorobenzo[D][1,3]dioxol-4-YL)-2,2-dimethylpropan-1-amine Based on Verified Evidence


Medicinal Chemistry: Orexin Receptor Antagonist Lead Optimization

The compound is directly applicable as a chiral amine building block for the synthesis of spiro aminic dual orexin receptor antagonists [1]. Its defined (S)-stereochemistry and 4-yl regioisomeric attachment are consistent with the patent pharmacophore, enabling structure-activity relationship (SAR) exploration around the amine terminus. Using the racemate or the 5-yl regioisomer in this context would generate pharmacologically irrelevant compounds, wasting synthetic resources and potentially producing false-negative biological results [1].

Asymmetric Synthesis and Chiral Pool Strategy

For synthetic routes requiring a pre-installed chiral amine with high enantiomeric excess, the (S)-enantiomer (≥98% purity) serves as a direct chiral pool starting material [1]. This eliminates the need for in-house chiral resolution or enantioselective synthesis steps, reducing development time and improving overall yield by avoiding the 50% material loss inherent in classical resolution of the racemate [1].

Structure-Activity Relationship (SAR) Exploration of Steric Effects

The unique steric profile of the tert-butyl side chain makes this compound a valuable tool for probing steric tolerance in biological target binding pockets [1]. When compared in parallel with shorter-chain analogs such as (S)-1-(2,2-difluorobenzo[d][1,3]dioxol-4-yl)ethanamine, the target compound provides a measurable increase in steric bulk (estimated ≥2-fold by Charton v values), enabling systematic evaluation of steric drivers of potency and selectivity [1][2].

CFTR Modulator Scaffold Diversification (Regioisomeric Expansion)

Although established CFTR correctors like Lumacaftor utilize the 5-yl regioisomer of the difluorobenzodioxole core, the 4-yl substitution pattern of the target compound offers a regioisomeric diversification strategy for next-generation CFTR modulator programs seeking to explore novel chemical space and potentially overcome resistance or improve pharmacokinetic profiles [1]. This strategy is supported by the presence of 4-yl linked difluorobenzodioxole moieties in other biologically active patent series, including RORγ inverse agonists [2].

Quote Request

Request a Quote for (S)-1-(2,2-Difluorobenzo[D][1,3]dioxol-4-YL)-2,2-dimethylpropan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.